molecular formula C16H12N2O B11860951 Benzamide, N-4-isoquinolinyl- CAS No. 681448-78-2

Benzamide, N-4-isoquinolinyl-

Cat. No.: B11860951
CAS No.: 681448-78-2
M. Wt: 248.28 g/mol
InChI Key: PBIBJVJKWIRIOA-UHFFFAOYSA-N
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Description

N-(Isoquinolin-4-yl)benzamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-4-yl)benzamide typically involves the reaction of isoquinoline with benzoyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of the desired compound through an acylation process. Another method involves the use of N-methoxybenzamide and alkynyl bromides, catalyzed by [RuCl2(p-cymene)]2/NaOAc in methanol, which affords 3-methoxy-4-substituted N-H isoquinolinones .

Industrial Production Methods

Industrial production methods for N-(Isoquinolin-4-yl)benzamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(Isoquinolin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolin-4-yl benzamide derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, such as tetrahydroisoquinoline and substituted isoquinoline compounds.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors involved in cancer cell proliferation, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Isoquinolin-4-yl)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

681448-78-2

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

N-isoquinolin-4-ylbenzamide

InChI

InChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-11H,(H,18,19)

InChI Key

PBIBJVJKWIRIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=CC3=CC=CC=C32

Origin of Product

United States

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